molecular formula C₂₀H₃₆O₁₂ B123093 beta-D-Fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside CAS No. 13039-39-9

beta-D-Fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside

Cat. No. B123093
CAS RN: 13039-39-9
M. Wt: 468.5 g/mol
InChI Key: WSRKPJOHKUHAFB-OASARBKBSA-N
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Description

The compound beta-D-fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside is a disaccharide derivative, which is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds. For instance, the preparation of a related compound, beta-D-fructofuranosyl O-(alpha-D-galactopyranosyl uronic acid)-(1----6)-O-alpha-D-glucopyranoside, involves the enzymatic treatment of raffinose followed by chemical oxidation steps . This suggests that the synthesis of beta-D-fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside might also involve enzymatic and chemical methods tailored to introduce

Scientific Research Applications

Preparation and Characterization

Beta-D-Fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside and its derivatives have been studied for their preparation and characterization. For instance, beta-D-fructofuranosyl O-(alpha-D-galactopyranosyl uronic acid)-(1→6)-O-alpha-D-glucopyranoside was prepared and characterized, demonstrating the chemical synthesis process of such compounds (Kelleher & Bhavanandan, 1986).

Synthesis Applications

In the synthesis of complex carbohydrates, such compounds play a significant role. An example is the synthesis of methyl 6-O-beta-inulotriosyl-alpha-D-glucopyranoside, showcasing the capability of beta-D-fructofuranosyl derivatives in forming hetero-oligosaccharides (Kawamura et al., 1997).

Bioactive Compound Identification

Research has identified various sucrose esters, including beta-D-fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside derivatives, as bioactive compounds. For instance, bioactive sucrose esters were isolated from Bidens parviflora, indicating the potential biological activities of these compounds (Wang et al., 2003).

Antidiabetic Activity

A study on Chlorophytum borivilianum identified a fructo-oligosaccharide structurally similar to beta-D-fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside, demonstrating significant antidiabetic activity, which suggests potential applications in diabetes management (Narasimhan et al., 2006).

Inhibitory Activity on Enzymes

Compounds structurally related to beta-D-fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside have been synthesized and evaluated for their inhibitory activity on enzymes like N-acetylglucosaminyltransferase-V, showing their potential as enzyme inhibitors (Lu et al., 1996).

Structural Analysis and Conformation

Studies have also focused on understanding the structural aspects of these compounds. For instance, research on the conformational analysis of beta-D-fructofuranosyl-(2→6)-beta-D-glucopyranoside provides insights into their structural properties, which is crucial for understanding their biological functions (Waterhouse et al., 1992).

Chemical Shift Assignments

NMR spectroscopy has been used to assign chemical shifts in compounds like beta-D-fructofuranosyl alpha-D-glucopyranoside, aiding in the detailed structural analysis of such molecules (Duker & Serianni, 1993).

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(23)29-9-12-14(24)16(26)17(27)19(30-12)32-20(10-22)18(28)15(25)11(8-21)31-20/h11-12,14-19,21-22,24-28H,2-10H2,1H3/t11-,12-,14-,15-,16+,17-,18+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRKPJOHKUHAFB-OASARBKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside

CAS RN

13039-39-9
Record name 6-Octanoylsucrose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013039399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-OCTANOYLSUCROSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MLT0UOH02
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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